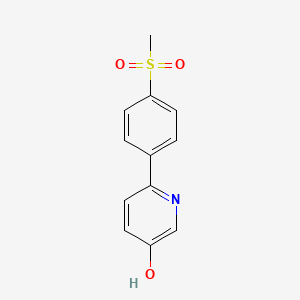

6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-(4-methylsulfonylphenyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUPRGVDEBLUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692731 | |

| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032825-20-9 | |

| Record name | 6-[4-(Methylsulfonyl)phenyl]-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: A Putative Modulator of the TAK1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol (CAS Number 1391054-47-8), a small molecule with structural motifs characteristic of kinase inhibitors. Due to the limited publicly available data on this specific compound, this document frames its scientific exploration through the lens of a plausible and compelling hypothesis: its potential as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical signaling node in inflammatory and oncogenic pathways, making it a high-interest target for therapeutic intervention. This guide synthesizes information from structurally related compounds to propose a viable synthetic route, elucidate the mechanism of TAK1-mediated signaling, and provide detailed, field-proven protocols for the comprehensive evaluation of this compound's biological activity.

Introduction: The Therapeutic Promise of Targeting TAK1

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a central hub for a multitude of cellular signaling pathways. It plays an indispensable role in translating upstream signals from pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands, into downstream cellular responses.[1][2] The activation of TAK1 is a critical event that leads to the stimulation of the NF-κB and MAPK (p38 and JNK) pathways, which are fundamental in regulating inflammation, immunity, cell survival, and apoptosis.[3][4]

Given its central role, dysregulation of TAK1 activity is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[2][5] This has positioned TAK1 as a highly attractive therapeutic target. The development of small molecule inhibitors of TAK1 offers a promising strategy to modulate these pathological processes.[6] The chemical structure of this compound, featuring a pyridinol core and a methylsulfonylphenyl moiety, bears a resemblance to known classes of kinase inhibitors, suggesting it may possess activity against TAK1 or other related kinases.[7][8]

The TAK1 Signaling Cascade: A Network of Cellular Responses

TAK1 activation is a tightly regulated process initiated by various stimuli. Upon stimulation by cytokines like TNF-α or IL-1β, receptor-associated proteins trigger the formation of a signaling complex that leads to the K63-linked polyubiquitination of target proteins.[3] The TAK1-binding proteins TAB1 and TAB2/3 recruit the TAK1 complex to these polyubiquitin chains, resulting in TAK1 autophosphorylation and activation.[9] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB to drive the expression of inflammatory and survival genes.[10] Concurrently, TAK1 activates the MKK4/7-JNK and MKK3/6-p38 MAPK cascades, further amplifying the inflammatory response.[11]

Caption: The TAK1 signaling pathway and the putative point of inhibition.

Synthesis of Pyridine-Based Kinase Inhibitors: A Plausible Route

While a specific synthesis for this compound is not documented in the public domain, a plausible synthetic route can be devised based on established methods for preparing substituted pyridinol derivatives, which are common scaffolds in kinase inhibitors.[12][13][14] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. A potential retrosynthetic analysis suggests a Suzuki or Stille coupling reaction as a key step to join the pyridine and phenyl moieties.

Proposed Synthetic Workflow:

Caption: A proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of a suitable 6-halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) in a solvent mixture such as 1,4-dioxane and water, add (4-(methylsulfonyl)phenyl)boronic acid.

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, typically sodium carbonate or potassium phosphate.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Extraction: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocols for Biological Evaluation

A thorough evaluation of a putative TAK1 inhibitor requires a multi-faceted approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects on the signaling pathway in a physiological context.

Biochemical Kinase Assay: Measuring Direct TAK1 Inhibition

The primary objective is to determine if this compound directly inhibits the kinase activity of TAK1. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[15][16][17]

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.

Detailed Protocol (ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer from a 5x stock solution.

-

Thaw recombinant human TAK1/TAB1 enzyme, ATP, and the substrate (e.g., Myelin Basic Protein, MBP) on ice.

-

Prepare a serial dilution of the test compound (this compound) in DMSO, and then dilute further in the 1x Kinase Assay Buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.

-

Add the substrate (MBP) to all wells.

-

Initiate the reaction by adding the TAK1/TAB1 enzyme to all wells except the blank.

-

Add ATP to all wells to start the kinase reaction.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Table 1: Representative IC₅₀ Values for Known TAK1 Inhibitors

| Inhibitor | TAK1 IC₅₀ (nM) | Kinase Selectivity | Reference |

| Takinib | 9.5 | Selective | [18] |

| 5Z-7-Oxozeaenol | 9 | Covalent, less selective | [6] |

| AZ-TAK1 | 8 | Type I inhibitor | [6] |

| NG-25 | 4 | Type II inhibitor | [6] |

Cell-Based Assay: Western Blot for Downstream Signaling

To confirm that the compound inhibits TAK1 activity within cells, we can measure the phosphorylation status of its downstream targets, such as p38 and IκBα, using Western blotting.[19][20]

Principle: Cells are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the inhibitor. The inhibition of TAK1 will prevent the phosphorylation of its downstream substrates.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa, MDA-MB-231, or rheumatoid arthritis fibroblast-like synoviocytes) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-TAK1, phospho-p38, phospho-IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control.

-

Compare the levels of phosphorylated proteins in treated cells to the stimulated, untreated control.

-

Experimental Workflow for Cellular Assays:

Caption: Workflow for evaluating the cellular effects of a putative TAK1 inhibitor.

Apoptosis Induction Assay

In many cancer cell lines, inhibition of the pro-survival NF-κB pathway via TAK1 blockade can sensitize cells to TNF-α-induced apoptosis.[21]

Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorescent substrate.

Detailed Protocol (Caspase-Glo® 3/7 Assay):

-

Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound in the presence of TNF-α for 12-24 hours.

-

Assay Execution: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence, which is proportional to caspase 3/7 activity.

Conclusion and Future Directions

While direct experimental data for this compound remains elusive, its structural characteristics strongly suggest its potential as a kinase inhibitor, with TAK1 being a plausible target. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically investigate this hypothesis. By employing a combination of biochemical and cell-based assays, the inhibitory activity, selectivity, and cellular effects of this compound can be thoroughly characterized. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of TAK1-mediated signaling in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 4. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.jp [promega.jp]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages data from structurally analogous compounds, particularly intermediates of the COX-2 inhibitor Etoricoxib, to project its likely characteristics. This guide is intended to serve as a foundational resource for researchers, offering insights into the methodologies for its characterization and the potential implications of its properties in the context of medicinal chemistry and drug development. The physicochemical properties of a drug molecule are critical determinants of its overall efficacy and safety, influencing its absorption, distribution, metabolism, and excretion (ADME) profile[1][2].

Introduction and Structural Context

This compound is a heterocyclic compound featuring a pyridinol core linked to a methylsulfonylphenyl moiety. Its structure suggests potential applications in medicinal chemistry, given the prevalence of the pyridine ring and the sulfone group in numerous pharmacologically active agents. The hydroxyl group on the pyridine ring is a key feature, likely influencing the molecule's polarity, solubility, and metabolic pathways.

Due to the limited direct data on this compound, this guide will draw parallels with a closely related and well-documented compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of Etoricoxib[3][4][5][6][7][8][9]. The primary structural difference is the presence of a hydroxyl group in our target compound versus a methyl group and an ethanone linker in the Etoricoxib intermediate. These differences will be central to our predictive analysis of its physicochemical properties. Understanding these properties is paramount in drug discovery for optimizing pharmacokinetic and pharmacodynamic behavior[10][11][12].

Projected Physicochemical Properties

The following sections outline the anticipated physicochemical properties of this compound, with projected values and the rationale behind them.

Molecular Formula and Weight

-

Molecular Formula: C₁₂H₁₁NO₃S

-

Molecular Weight: 249.29 g/mol

This fundamental data is calculated from the chemical structure and serves as the basis for many other physicochemical predictions.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a molecule's ability to cross biological membranes[12]. For this compound, the presence of the polar hydroxyl and sulfonyl groups is expected to result in a relatively low to moderate LogP value.

Projected LogP: 1.5 - 2.5

Rationale: The methylsulfonyl group is polar, and the pyridinol ring with its hydroxyl group will contribute to hydrophilicity. This balance between the lipophilic phenyl and pyridine rings and the polar functional groups is expected to place it in this LogP range, suggesting a moderate ability to permeate lipid bilayers. Achieving an optimal balance between lipophilicity and solubility is a key challenge in medicinal chemistry[12].

Aqueous Solubility

Aqueous solubility is crucial for a drug's absorption and distribution in the systemic circulation[12]. The hydroxyl group and the potential for hydrogen bonding with water suggest that this compound will exhibit moderate aqueous solubility.

Projected Solubility: Moderately soluble in aqueous buffers.

Rationale: The pyridinol moiety can act as both a hydrogen bond donor and acceptor, enhancing its interaction with water. The sulfonyl group also contributes to its polarity. However, the aromatic rings are hydrophobic, which will limit its overall solubility.

Acidity/Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

-

Acidic pKa (hydroxyl group): Expected around 8.0 - 9.0.

-

Basic pKa (pyridine nitrogen): Expected around 4.0 - 5.0.

Rationale: The hydroxyl group on the pyridine ring is phenolic in nature, leading to weak acidity. The pyridine nitrogen is weakly basic, and its pKa will be influenced by the electron-withdrawing nature of the attached phenylsulfonyl group.

Melting Point

The melting point provides an indication of the purity and the strength of the crystal lattice of a solid compound. For this compound, a relatively high melting point is anticipated.

Projected Melting Point: 180 - 220 °C

Rationale: The presence of polar functional groups capable of hydrogen bonding (hydroxyl and sulfonyl) and the rigid aromatic structure would contribute to a stable crystal lattice, requiring significant energy to break. For comparison, a related Etoricoxib impurity, 5-Chloro-6'-Methyl-3-[4-(Methylsulfonyl)phenyl]-2,3'-bipyridine 1'-Oxide, has a reported melting point of 204-206°C[13][14].

Analytical Methodologies for Characterization

To empirically determine the physicochemical properties of this compound, a suite of standard analytical techniques would be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for determining purity, and with modifications, can be used to estimate LogP and pKa[15][16].

Experimental Protocol for Purity and LogP Estimation:

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).

-

LogP Estimation: By correlating the retention time with that of known standards with varying LogP values.

The use of core-shell mixed-mode columns can also be effective for separating pyridine and its derivatives without the need for ion-pairing reagents[16].

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Experimental Protocol:

-

Ionization Source: Electrospray ionization (ESI) is appropriate for this polar molecule.

-

Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

Data Interpretation: The resulting mass spectrum will confirm the molecular weight and provide structural information through fragmentation analysis. The EPA/NIH Mass Spectral Data Base is a valuable resource for comparing fragmentation patterns[17].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR would be essential for unambiguous structure elucidation. Spectroscopic data for related compounds can be found in various patents and publications[3][4][18][19].

Experimental Protocol:

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

-

Experiments: Standard ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals.

X-ray Crystallography

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction would be the gold standard. This would also confirm the molecular connectivity and provide insights into intermolecular interactions in the crystal lattice.

Visualization of Key Concepts

Proposed Synthetic Pathway

Caption: A generalized synthetic approach to this compound.

Analytical Workflow for Characterization

Caption: Standard workflow for the synthesis and physicochemical characterization of a novel compound.

Conclusion

While direct experimental data on this compound is sparse, a robust understanding of its likely physicochemical properties can be inferred from structurally related molecules. This technical guide provides a framework for its characterization, highlighting the importance of its functional groups in determining its behavior. The projected moderate lipophilicity, aqueous solubility, and defined pKa values suggest that this compound could possess favorable drug-like properties. The analytical methodologies outlined herein provide a clear path for the empirical determination of these crucial parameters, which are essential for any future drug development efforts. The interplay of these properties ultimately governs a molecule's journey through biological systems and its potential as a therapeutic agent[1][2][10][11].

References

- 1. fiveable.me [fiveable.me]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 6. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

- 7. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]

- 8. 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone - Sanika Chemicals [sanikachem.com]

- 9. niainnovation.in [niainnovation.in]

- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 13. 5-Chloro-6'-Methyl-3-[4-(Methylsulfonyl)phenyl]-2,3'-bipyridine 1'-Oxide | 325855-74-1 [amp.chemicalbook.com]

- 14. 5-Chloro-6'-Methyl-3-[4-(Methylsulfonyl)phenyl]-2,3'-bipyridine 1'-Oxide | 325855-74-1 [chemicalbook.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. govinfo.gov [govinfo.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to a Key Pharmacophore: The Case of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a Precursor to Etoricoxib

A Note to the Researcher: This guide addresses the structural and synthetic aspects of a key chemical entity relevant to pharmaceutical development. While the initial query focused on 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, publicly available scientific literature and chemical databases do not provide substantial information on this specific molecule. However, a closely related and industrially significant compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is extensively documented as a critical intermediate in the synthesis of the COX-2 inhibitor, Etoricoxib.[1][2][3] This guide will, therefore, provide a comprehensive technical overview of this well-characterized analogue, offering valuable insights for researchers and professionals in drug development.

Introduction: A Building Block for Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] At the heart of the synthesis of one such prominent COX-2 inhibitor, Etoricoxib (marketed as Arcoxia®), lies the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][2] The molecular architecture of this intermediate, featuring a methyl-substituted pyridinyl group linked to a methylsulfonylphenyl moiety via an ethanone bridge, is meticulously designed for the subsequent construction of Etoricoxib's complex heterocyclic framework.[3] Understanding the structure, properties, and synthesis of this key intermediate is fundamental for chemists and researchers working on the development of novel therapeutics in this class.

Molecular Structure and Nomenclature

The precise arrangement of atoms and functional groups in 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is crucial for its reactivity and role as a synthetic precursor.

Chemical Structure

The chemical structure of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is depicted below:

Figure 1: Chemical Structure of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

IUPAC Name

The formal nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is:

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone [4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₃S | [3][4] |

| Molecular Weight | 289.35 g/mol | [3][4] |

| CAS Number | 221615-75-4 | [3][4] |

| Appearance | White to straw-yellow solid | [1][2] |

| SMILES | Cc1ccc(cn1)C(=O)Cc2ccc(cc2)S(=O)(=O)C | [4] |

| InChI | InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3 | [4] |

Synthesis and Mechanistic Insights

The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone has been a subject of considerable research, aiming for efficient and scalable processes. One of the established methods involves a palladium-catalyzed cross-coupling reaction.

Exemplary Synthetic Protocol

The following protocol is a representative method for the synthesis of the target compound.

Reaction Scheme:

Figure 2: Palladium-Catalyzed Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Step-by-Step Procedure: [2]

-

Reactant Charging: To a suitable reaction vessel, add 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone, and potassium phosphate.

-

Solvent and Catalyst Addition: Add toluene as the solvent, followed by the palladium catalyst, such as palladium(II) acetylacetonate (Pd(acac)₂).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) and stir for a sufficient time to ensure complete conversion. The reaction progress can be monitored by techniques like HPLC or TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water. Separate the organic phase.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system, such as N,N-dimethylformamide followed by washing with acetone, to yield the final product as a solid.[1][2]

Mechanistic Considerations and Rationale for Experimental Choices

-

Choice of Catalyst: Palladium catalysts are highly effective for forming carbon-carbon bonds through cross-coupling reactions. The choice of a specific palladium source and ligand can significantly impact reaction efficiency and yield.

-

Role of the Base: Potassium phosphate (K₃PO₄) acts as a base to facilitate the deprotonation of the α-carbon of the ethanone, enabling its participation in the catalytic cycle.

-

Solvent Selection: Toluene is a common solvent for such cross-coupling reactions due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the reactants.

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Applications in Drug Development

The primary and most significant application of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is its role as a key intermediate in the synthesis of Etoricoxib.[1][2][3] This underscores its importance in the pharmaceutical industry for the production of a widely used anti-inflammatory drug.

Conclusion

While the initially queried this compound remains an elusive target in the current body of scientific literature, the detailed examination of its close structural analog, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, provides a robust and valuable technical guide for researchers. The synthesis and properties of this key intermediate for Etoricoxib highlight the intricate molecular design and synthetic strategies employed in modern drug development. The methodologies and principles discussed herein are broadly applicable to the synthesis of other complex pharmaceutical agents.

References

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]

- 4. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]

A Spectroscopic Guide to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: Predicted Data & Methodologies for Structural Elucidation

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel compound 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol. In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers engaged in its synthesis and characterization. We will detail the theoretical underpinnings and standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will present a complete, predicted spectral analysis (¹H NMR, ¹³C NMR, IR, and MS) derived from established principles of chemical structure and spectroscopy. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and confirm the structure of this molecule with high confidence.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridinol core linked to a methylsulfonylphenyl group. The unique arrangement of a hydrogen-bond donor (hydroxyl group), a hydrogen-bond acceptor (pyridine nitrogen), and a strongly electron-withdrawing sulfone group makes it a molecule of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any subsequent research, necessitating a robust understanding of its spectroscopic characteristics. This guide provides the predicted spectral data to facilitate that crucial first step of structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and deduce the precise chemical environment of each atom.

Expertise & Causality in NMR Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. A deuterated solvent, such as DMSO-d₆, is predicted to be an excellent choice for this compound due to its ability to dissolve polar aromatic compounds and the presence of a phenolic proton, which is less likely to undergo rapid exchange in DMSO compared to solvents like CDCl₃ or D₂O. A standard field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for the aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines a self-validating system for obtaining high-resolution NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR)[1].

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

To ensure magnetic field homogeneity, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[2].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) is also common practice[1].

-

-

Instrument Setup & Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard, which simplifies the spectrum to singlets for each unique carbon[3]. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted NMR Spectral Data

The predicted spectra are based on established substituent effects on aromatic systems.[4][5]

¹H NMR (400 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 1H | -OH | Phenolic protons are acidic and often appear as broad, downfield signals, especially in DMSO. |

| ~8.20 | Doublet (d) | 1H | H-2 | Adjacent to the pyridine nitrogen, this proton is significantly deshielded. Coupled to H-4. |

| ~8.05 | Doublet (d) | 2H | H-b, H-b' | Protons ortho to the strongly electron-withdrawing sulfone group are deshielded. Coupled to H-a. |

| ~7.95 | Doublet (d) | 2H | H-a, H-a' | Protons meta to the sulfone group. Coupled to H-b. |

| ~7.40 | Doublet of Doublets (dd) | 1H | H-4 | Coupled to both H-2 and H-5. |

| ~7.10 | Doublet (d) | 1H | H-5 | Coupled to H-4. |

| ~3.25 | Singlet | 3H | -SO₂CH₃ | Methyl protons adjacent to a sulfone group typically appear in this region. |

¹³C NMR (100 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-3 | Carbon bearing the hydroxyl group, significantly deshielded. |

| ~148.0 | C-6 | Quaternary carbon attached to the phenyl ring. |

| ~145.0 | C-d | Quaternary carbon attached to the sulfone group. |

| ~141.0 | C-2 | Carbon adjacent to nitrogen, deshielded. |

| ~140.0 | C-c | Quaternary carbon attached to the pyridine ring. |

| ~128.5 | C-a, C-a' | Phenyl carbons meta to the sulfone. |

| ~127.0 | C-b, C-b' | Phenyl carbons ortho to the sulfone. |

| ~124.0 | C-4 | Pyridine ring carbon. |

| ~118.0 | C-5 | Pyridine ring carbon. |

| ~43.5 | -SO₂CH₃ | Methyl carbon attached to the sulfone group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.

Causality in FTIR Experimental Design

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and common choice.[6] This technique involves dispersing the analyte in a dry, IR-transparent KBr matrix. The causality behind this choice is to minimize scattering of the IR beam and to obtain a spectrum of the solid-state form of the compound without interference from solvent bands. Utmost care must be taken to exclude moisture, as water has strong IR absorptions that can obscure important spectral regions.[7]

Experimental Protocol: FTIR using KBr Pellet Method

-

Preparation :

-

Pellet Formation :

-

Transfer a portion of the mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.[7] This sinters the KBr into a semi-transparent or transparent disc.

-

-

Spectrum Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Predicted IR Absorption Bands

The predicted IR spectrum will be complex due to the aromatic nature of the molecule but will be dominated by several key absorptions.[10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3200 | O-H stretch | Phenol | Broad, Strong |

| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings | Multiple, Medium-Strong |

| ~1310 & ~1150 | Asymmetric & Symmetric SO₂ stretch | Sulfone | Strong, Sharp |

| ~1250 | C-O stretch | Phenol | Strong |

| 900 - 675 | C-H out-of-plane bend | Aromatic | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Causality in MS Experimental Design

Electrospray Ionization (ESI) is the technique of choice for a polar molecule like this compound. ESI is a "soft" ionization method that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.[12][13] The sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[14]

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation :

-

Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

-

-

Infusion and Ionization :

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate an electrospray.

-

Use a heated drying gas (e.g., nitrogen) to assist in desolvation of the charged droplets.[15]

-

-

Mass Analysis :

-

The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For structural information, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[16]

-

Predicted Mass Spectrum Data

-

Molecular Formula : C₁₂H₁₁NO₃S

-

Exact Mass : 249.0460

-

Molecular Weight : 249.29

High-Resolution ESI-MS (Positive Mode):

| Predicted m/z | Ion Formula | Description |

| 250.0533 | [C₁₂H₁₂NO₃S]⁺ | Protonated molecular ion, [M+H]⁺. This should be the base peak. |

| 272.0352 | [C₁₂H₁₁NNaO₃S]⁺ | Sodium adduct, [M+Na]⁺. Often observed as a minor peak. |

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 250.05):

The most likely fragmentation pathways involve the cleavage of the bonds around the sulfone group, as these are typically the weakest points.[17]

-

Loss of SO₂ (64 Da): Cleavage of both C-S bonds could lead to a fragment at m/z ~186.

-

Loss of SO₂CH₃ (79 Da): Cleavage of the phenyl-sulfur bond would result in a fragment at m/z ~171.

-

Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the protonated methylsulfonylbenzene cation (m/z 157) or the pyridinol radical cation (m/z 94).

Summary of Predicted Spectral Data

| Technique | Key Predicted Features |

| ¹H NMR | Signals for 7 aromatic protons (6.5-8.5 ppm), 1 phenolic proton (9.5-10.5 ppm), and 3 methyl protons (~3.25 ppm). |

| ¹³C NMR | Signals for 12 unique carbons, including 10 aromatic carbons (110-155 ppm) and 1 methyl carbon (~43.5 ppm). |

| FTIR | Strong, broad O-H stretch (~3350 cm⁻¹), two strong S=O stretches (~1310, ~1150 cm⁻¹), aromatic C=C/C=N stretches (1600-1450 cm⁻¹). |

| MS (ESI+) | Base peak at m/z ~250.05 for [M+H]⁺. |

Conclusion

This guide provides a robust, theory-backed framework for the spectroscopic analysis of this compound. The detailed protocols for NMR, FTIR, and MS are based on industry-standard, self-validating methodologies designed to produce high-quality, reproducible data. The predicted spectral data, summarized in comprehensive tables, offer a clear benchmark for researchers to compare against their experimental findings. By leveraging the insights within this document, scientists can proceed with the structural confirmation of this compound with an enhanced degree of confidence and scientific rigor.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 9. scienceijsar.com [scienceijsar.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Determining the Solubility of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2] Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, understanding a compound's solubility in organic solvents is crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is paramount for achieving high yields and purity.

-

Formulation Development: The choice of excipients and delivery systems often depends on the API's solubility characteristics.

-

Analytical Method Development: Solvents for chromatography and other analytical techniques must be chosen based on their ability to dissolve the analyte.

This guide focuses on 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol, a molecule possessing functional groups that suggest a nuanced solubility profile. A thorough understanding of its behavior in different organic solvents is therefore essential for its advancement as a potential therapeutic agent.

Molecular Structure and Theoretical Solubility Considerations

The first step in assessing a compound's solubility is a careful analysis of its molecular structure to predict its polarity and potential for intermolecular interactions.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Analysis of Functional Groups and Polarity:

The adage "like dissolves like" is a guiding principle in predicting solubility.[2][3][4] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2][3][4] The polarity of this compound is determined by the interplay of its constituent functional groups:

-

Pyridinol Ring: The pyridine ring itself is a weakly polar aromatic system. The hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

Phenyl Ring: The phenyl ring is non-polar.

-

Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is highly polar and a strong hydrogen bond acceptor.

Overall, the presence of the hydroxyl and methylsulfonyl groups imparts a significant degree of polarity to the molecule. This suggests that this compound is likely to be more soluble in polar solvents than in non-polar solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can hypothesize the following solubility trends:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and sulfonyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have high dielectric constants. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Can engage in dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Lacks favorable intermolecular interactions with the polar functional groups. |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The following sections detail robust experimental protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 0.1 mL of the test solvent.

-

Observation: Agitate the mixture vigorously for 1-2 minutes at ambient temperature.

-

Classification: Observe the mixture and classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is insoluble, add an additional 0.9 mL of the solvent and repeat the agitation and observation steps. This helps to differentiate between poor solubility and very low solubility.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

| Water | 10.2 | To be determined | To be determined |

| Methanol | 5.1 | To be determined | To be determined |

| Ethanol | 4.3 | To be determined | To be determined |

| DMSO | 7.2 | To be determined | To be determined |

| Acetone | 5.1 | To be determined | To be determined |

| Ethyl Acetate | 4.4 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Hexane | 0.1 | To be determined | To be determined |

Interpretation:

The relationship between solvent polarity and the measured solubility should be analyzed. A positive correlation would confirm the initial hypothesis based on the molecular structure. The effect of temperature on solubility should also be noted, as solubility typically increases with temperature for most solid solutes.[5]

Conclusion

Determining the solubility of this compound in a range of organic solvents is a critical step in its development as a potential pharmaceutical agent. Although pre-existing data is scarce, a combination of theoretical analysis based on its molecular structure and rigorous experimental investigation using established methods like the shake-flask technique will provide the necessary data to guide its synthetic optimization, formulation, and analytical development. The protocols and frameworks presented in this guide offer a robust approach for researchers to generate high-quality, reliable solubility data, thereby enabling informed decisions in the drug development process.

References

Technical Guide: Physicochemical Characterization of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: Melting Point and Boiling Point Analysis

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties—specifically the melting and boiling points—of the novel compound 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. As experimental data for this specific molecule is not publicly available, this document leverages principles of physical organic chemistry and data from structurally analogous compounds to provide reasoned estimations. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure accuracy, reproducibility, and self-validation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction to this compound

The compound this compound is a heterocyclic molecule featuring a pyridinol core linked to a methylsulfonylphenyl moiety. The combination of a hydrogen-bond-donating hydroxyl group, a polar pyridyl ring, and a strongly electron-withdrawing sulfone group imparts a unique electronic and steric profile. Such scaffolds are of significant interest in medicinal chemistry and materials science, where precise control over physicochemical properties like melting and boiling points is critical for formulation, bioavailability, and material performance. This guide addresses the foundational characterization of these thermal properties.

Theoretical Assessment of Melting and Boiling Points

The thermal phase transition points of a molecule are dictated by the energy required to overcome the intermolecular forces holding its molecules together in a crystal lattice (for melting) or in the liquid state (for boiling).[1]

Structural Analysis and Key Intermolecular Forces

The molecular structure of this compound allows for several potent intermolecular interactions:

-

Hydrogen Bonding: The pyridin-3-ol group contains both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the pyridine nitrogen), enabling strong, directional hydrogen bonding networks. This is a primary contributor to a high melting point.

-

Dipole-Dipole Interactions: The sulfone group (SO₂) is strongly polar, creating significant dipole moments. The polar pyridine ring further enhances the molecule's overall dipole, leading to strong electrostatic attractions between molecules.

-

London Dispersion Forces: As with all molecules, van der Waals forces are present. The two aromatic rings provide a substantial surface area, contributing to these interactions.[2]

The combination of these forces, particularly the powerful hydrogen bonding and strong dipole-dipole interactions, suggests that this compound is a solid at room temperature with a relatively high melting point and a very high boiling point.

Estimation Based on Structurally Analogous Compounds

To establish a reasonable estimate for the melting and boiling points, we can analyze the properties of its core structural fragments.

| Compound | Molecular Structure | Melting Point (°C) | Boiling Point (°C) | Key Intermolecular Forces |

| Pyridin-3-ol | Pyridine ring with a hydroxyl group | 125 - 128[3][4] | 280 - 281[3][4] | Hydrogen Bonding, Dipole-Dipole |

| Diphenyl Sulfone | Two phenyl rings linked by a sulfone | 123 - 129[5][6][7][8] | 379[5][6][7][9] | Strong Dipole-Dipole |

| 4-(Methylsulfonyl)phenol | Phenyl ring with hydroxyl and methylsulfonyl groups | 88 - 97[10][11] | ~312 (est.)[11] | Hydrogen Bonding, Strong Dipole-Dipole |

Analysis and Estimation:

-

Melting Point: The target molecule combines the features of all three analogs. It possesses the hydrogen-bonding capability of pyridin-3-ol and 4-(methylsulfonyl)phenol, along with the rigid, strongly dipolar sulfone bridge characteristic of diphenyl sulfone. The combination of a larger, more rigid structure with multiple strong, specific intermolecular interactions (hydrogen bonding and strong dipole forces) will likely result in a significantly higher melting point than any single analog. A reasonable estimate would place the melting point in the range of 180-220 °C .

-

Boiling Point: The boiling point will be very high due to the compound's high molecular weight and the strength of its intermolecular forces. It is probable that the molecule will decompose at or before reaching its boiling point at standard atmospheric pressure. A theoretical boiling point would likely exceed 400 °C .

Experimental Protocol for Melting Point Determination

The definitive method for determining the melting point of a solid organic compound is the capillary method, which is recognized by major pharmacopeias.[12]

Principle of the Method

A small, finely powdered sample of the pure substance is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal transforms into a liquid is the point of complete melting. For a pure compound, this melting range should be narrow (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[13]

Standard Protocol: Automated Capillary Method

This protocol assumes the use of a modern automated melting point apparatus.

-

Sample Preparation:

-

Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting point.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[14]

-

Prepare a new capillary with a fresh sample for the accurate measurement.

-

Set the starting temperature to ~20 °C below the approximate melting point and a slow heating rate (1-2 °C/min) to ensure thermal equilibrium.

-

Initiate the heating program. The apparatus will automatically detect and record the onset and completion of melting.

-

-

Data Recording and Validation:

-

Record the melting range (e.g., 195.5 – 196.8 °C).

-

The narrowness of this range serves as a self-validating indicator of the sample's purity. A broad range suggests the presence of impurities or solvent.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol for Boiling Point Determination

Given the high estimated boiling point and potential for thermal decomposition, a micro-scale method is the most appropriate for determining the boiling point of a research compound like this compound.

Principle of the Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] At this temperature, bubbles of vapor form within the bulk of the liquid. The micro-capillary technique identifies this temperature by observing the point at which a rapid stream of bubbles from an inverted capillary just ceases, and the liquid begins to be drawn back into it upon cooling.[16]

Standard Protocol: Micro-Boiling Point (Thiele Tube Method)

-

Apparatus Assembly:

-

Place a small amount (a few milliliters) of the sample into a fusion tube or a small test tube.

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place the sealed capillary tube (open end down) into the fusion tube containing the liquid sample.

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the oil of a Thiele tube.

-

-

Measurement Procedure:

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube ensures uniform heating of the oil via convection.[13]

-

As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure is overcoming the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and then stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[16]

-

-

Causality and Considerations:

-

Choice of Method: This micro method is ideal for conserving valuable research samples.

-

Thermal Decomposition: If the sample darkens or decomposes during heating, the boiling point should be determined under reduced pressure using a vacuum distillation apparatus. The observed boiling point can then be corrected to atmospheric pressure using a nomograph.

-

Pressure Correction: Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[17]

-

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Summary

While experimentally determined values for the melting and boiling points of this compound are not available in current literature, a thorough analysis of its structure provides a strong basis for their estimation. The compound is predicted to be a high-melting solid (est. 180-220 °C) with a very high boiling point (est. >400 °C) that will likely be accompanied by decomposition. This guide provides robust, standard operating procedures for the empirical determination of these crucial physicochemical parameters, enabling researchers to accurately characterize this and similar novel compounds.

References

- 1. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 5. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. 127-63-9 CAS MSDS (Diphenyl sulfone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Diphenyl sulfone 97 127-63-9 [sigmaaldrich.com]

- 9. Sensitizer DPS (Diphenyl Sulfone ) [dayoochemical.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-Methylsulfonylphenol(14763-60-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. thinksrs.com [thinksrs.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-Depth Technical Guide to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol, a pyridine derivative of significant interest to researchers and drug development professionals. While direct literature on this specific molecule is sparse, this document leverages established principles of medicinal and synthetic chemistry to outline its core properties, a plausible synthetic route, robust analytical methodologies for its characterization, and a discussion of its potential biological significance based on structurally related compounds.

Core Physicochemical Properties

The foundational step in understanding any new chemical entity is to establish its fundamental physicochemical properties. For this compound, these have been calculated and are presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃S | Calculated |

| Molecular Weight | 249.29 g/mol | Calculated |

| Canonical SMILES | CS(=O)(=O)c1ccc(cc1)c2ccc(O)nc2 | Calculated |

| InChI Key | InChIKey=... | Calculated |

| CAS Number | Not Assigned | - |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached through a multi-step process, leveraging common reactions in heterocyclic chemistry. The proposed pathway involves a Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

-

6-chloropyridin-3-ol

-

(4-(methylsulfonyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 6-chloropyridin-3-ol (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[1]

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of a synthesized organic compound.

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the number of protons and their chemical environments.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) to obtain an accurate mass measurement, which confirms the elemental composition.

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a common starting point.[1]

-

Analysis: The retention time and peak purity will be used to assess the final purity of the compound.

Potential Biological Activity and Mechanism of Action

While the specific biological activity of this compound has not been reported, the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Derivatives of pyridin-3-ol have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

The presence of the methylsulfonylphenyl group is also noteworthy. This moiety is found in several biologically active compounds, including the well-known COX-2 inhibitor, Etoricoxib.[6][7] The electron-withdrawing nature of the sulfone group can influence the electronic properties of the entire molecule, potentially affecting its binding to biological targets.

Given these structural features, it is plausible that this compound could exhibit inhibitory activity against various enzymes, such as kinases or cyclooxygenases. Further research, including in vitro screening against a panel of biological targets, would be necessary to elucidate its specific mechanism of action.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This compound represents a novel chemical entity with potential for further investigation in the field of drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The proposed methodologies are based on well-established chemical principles and analytical techniques, offering a solid starting point for researchers and scientists. The structural similarities to known bioactive molecules suggest that this compound could be a valuable addition to compound libraries for screening and lead optimization efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 7. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

The Convergent Synthesis of Etoricoxib: A Technical Guide to the Central Role of the Ketosulfone Intermediate and an Exploration of the 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol Moiety

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for Etoricoxib, a leading selective COX-2 inhibitor. As a Senior Application Scientist, this document moves beyond a simple recitation of synthetic steps. Instead, it delves into the causality behind the established industrial synthesis, which pivots on the formation of a key ketosulfone intermediate. Furthermore, this guide explores the potential, albeit less conventional, role of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol as a precursor, offering a forward-looking perspective on alternative synthetic designs. Every protocol and mechanistic discussion is presented with the aim of being a self-validating system, grounded in authoritative references to ensure scientific integrity.

Etoricoxib: A Targeted Approach to Inflammation and Pain

Etoricoxib is a second-generation selective cyclooxygenase-2 (COX-2) inhibitor, indicated for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1] Its mechanism of action relies on the selective inhibition of the COX-2 isozyme, which is upregulated during inflammation, thereby reducing the production of prostaglandins responsible for pain and inflammation. This selectivity offers an improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The molecular architecture of Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, presents a significant synthetic challenge, necessitating a robust and efficient manufacturing process.

The Industrial Cornerstone: The Ketosulfone Intermediate

The most prevalent and industrially scalable syntheses of Etoricoxib converge on a key intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , commonly referred to as the "ketosulfone" intermediate.[2][3][4][5][6][7] This molecule contains the essential carbon framework of one of the pyridine rings and the 4-(methylsulfonyl)phenyl group. The final pyridine ring is then constructed in a subsequent cyclization step.

Synthesis of the Ketosulfone Intermediate

Several routes to the ketosulfone intermediate have been developed, primarily focusing on the formation of the C-C bond between the pyridine and the phenylacetic acid moieties.